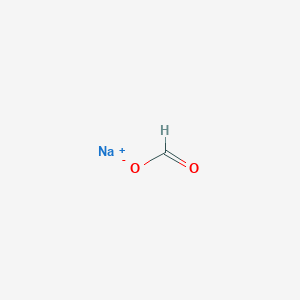

sodium;formate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O2.Na/c2-1-3;/h1H,(H,2,3);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBBKKJFGFRGMU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

68.007 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of Sodium Formate (B1220265) for Laboratory Use

Sodium formate (HCOONa), the sodium salt of formic acid, is a versatile and economical chemical widely employed in various laboratory and industrial applications.[1][2][3] Its utility stems from a unique combination of physical and chemical properties, including its role as a buffering agent, a reducing agent, a cryoprotectant, and a precipitant in macromolecular crystallization.[1][4][5][6][7][8][9] This guide provides a comprehensive overview of the essential chemical properties of sodium formate, detailed experimental protocols for its common laboratory uses, and visual representations of key processes and relationships.

Core Physical and Chemical Properties

Sodium formate is an odorless, white crystalline powder or granule that is deliquescent, meaning it readily absorbs moisture from the air.[1][2][10][11] It is the salt of a strong base (NaOH) and a weak acid (HCOOH).[2] While aqueous solutions are generally neutral to slightly alkaline (pH ~7-8.5), it is considered a basic salt because the formate ion is a weak base.[1][5][12][13][14]

Quantitative Physical and Thermodynamic Data

The fundamental physical and thermodynamic constants for sodium formate are summarized below for easy reference.

| Property | Value | References |

| Chemical Formula | HCOONa or CHNaO₂ | [1][5][15][16][17] |

| Molar Mass | 68.01 g/mol | [2][13][15][16][17] |

| Appearance | White, deliquescent/hygroscopic crystalline powder or granules | [1][2][6][13][15] |

| Density | 1.92 g/cm³ (at 20 °C) | [1][2][5][12][16][18] |

| Melting Point | 253 °C (526 K) | [1][2][5][6][12][16] |

| Boiling Point | Decomposes upon heating | [1][5][15] |

| pH of Aqueous Solution | ~7.0 - 8.5 | [1][12][13][14][16] |

| Std. Enthalpy of Formation (ΔfH⦵₂₉₈) | -666.5 kJ/mol | [4][18] |

| Std. Molar Entropy (S⦵₂₉₈) | 103.8 J/mol·K | [4][18] |

| Molar Heat Capacity (Cp) | 82.7 J/mol·K | [4][18] |

Solubility Profile

Sodium formate's high solubility in polar solvents, particularly water, is a key property for many of its applications. Its solubility in water increases significantly with temperature.[11][19]

| Solvent | Solubility (g / 100 g solvent) | Temperature (°C) | References |

| Water | 43.8 | 0 | [1][18] |

| 97.2 | 20 | [1][18] | |

| 160 | 100 | [1][18] | |

| Glycerol | Soluble | - | [1][4][12] |

| Formic Acid | 42.1 | 25.5 | [18] |

| 75.7 | 85 | [18] | |

| Methanol | 3.52 | 15 | [18] |

| Ethanol | Slightly/Sparingly Soluble | - | [1][12] |

| Ether | Insoluble | - | [1][12] |

| Acetone | Insoluble | - | [18] |

graph Logical_Relationships { layout=neato; node [style=filled, shape=box, fontname="Arial", margin=0.2]; edge [fontname="Arial", fontsize=10];// Center Node SodiumFormate [label="Sodium Formate\n(HCOONa)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse, fontsize=14];

// Main Property Nodes Physical [label="Physical Properties", fillcolor="#FBBC05", fontcolor="#202124"]; Chemical [label="Chemical Properties", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Applications [label="Lab Applications", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Sub-nodes for Physical Properties P1 [label="White Crystalline Solid", fillcolor="#F1F3F4", fontcolor="#202124"]; P2 [label="Density: 1.92 g/cm³", fillcolor="#F1F3F4", fontcolor="#202124"]; P3 [label="Melting Point: 253 °C", fillcolor="#F1F3F4", fontcolor="#202124"]; P4 [label="Highly Soluble in Water", fillcolor="#F1F3F4", fontcolor="#202124"];

// Sub-nodes for Chemical Properties C1 [label="Hygroscopic", fillcolor="#F1F3F4", fontcolor="#202124"]; C2 [label="Thermal Decomposition", fillcolor="#F1F3F4", fontcolor="#202124"]; C3 [label="Reducing Agent", fillcolor="#F1F3F4", fontcolor="#202124"]; C4 [label="Buffering Agent", fillcolor="#F1F3F4", fontcolor="#202124"];

// Sub-nodes for Applications A1 [label="Buffer Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; A2 [label="Organic Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; A3 [label="Protein Crystallization", fillcolor="#F1F3F4", fontcolor="#202124"]; A4 [label="Cryoprotection (XRD)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections SodiumFormate -- {Physical, Chemical, Applications} [penwidth=2]; Physical -- {P1, P2, P3, P4}; Chemical -- {C1, C2, C3, C4}; Applications -- {A1, A2, A3, A4}; }

Caption: Core properties and applications of Sodium Formate.

Key Chemical Reactions and Behaviors

Thermal Decomposition

Sodium formate is stable under normal conditions but decomposes upon heating.[20] After melting at 253°C, it begins to decompose.[12][21] The decomposition rate increases significantly around 400°C.[21] The process first yields sodium oxalate (B1200264) and hydrogen gas.[1][2][21] Upon further heating to above 440°C, the sodium oxalate decomposes into sodium carbonate and carbon monoxide.[2][12][21]

Caption: Thermal decomposition pathway of Sodium Formate.

Reactivity with Acids

As the salt of a weak acid, sodium formate reacts with strong acids (e.g., sulfuric acid) in a standard displacement reaction to yield formic acid and the corresponding sodium salt.[3][22] This reaction is a key industrial method for producing formic acid.[3]

Reaction: 2 HCOONa + H₂SO₄ → 2 HCOOH + Na₂SO₄

Buffering Action

A solution containing both formic acid (a weak acid) and sodium formate (its conjugate base) acts as a buffer solution, resisting changes in pH upon the addition of small amounts of acid or base.[1][4] This property is crucial in many biochemical and chemical procedures that require a stable pH environment.[23]

Reducing Agent Properties

Sodium formate can act as a reducing agent, donating electrons in redox reactions.[6][7] Its ability to release hydrogen gas upon heating or in the presence of a catalyst forms the basis of this function.[24] It is used in organic synthesis to reduce various functional groups, such as the reduction of nitro groups to amino groups, and in the synthesis of other chemicals.[3][7][25] For example, it can be used as a hydrogen source for the selective synthesis of 4,4′-diaminostilbene-2,2′-disulfonic acid from its dinitro precursor in the presence of a gold catalyst.

Experimental Protocols for Laboratory Use

Protocol 1: Preparation of a Formate Buffer Solution (e.g., 100 mL of 0.1 M, pH 4.0)

Sodium formate and formic acid are used together to create buffer solutions for experiments requiring stable pH control.[1][4]

Materials:

-

Sodium Formate (HCOONa, M.W. 68.01 g/mol )

-

Formic Acid (HCOOH, ~99% purity, density ~1.22 g/mL)

-

Deionized Water

-

Calibrated pH meter

-

Volumetric flasks, beakers, magnetic stirrer

Methodology:

-

Calculations (Henderson-Hasselbalch Equation):

-

The target pH is 4.0. The pKa of formic acid is ~3.75.

-

pH = pKa + log₁₀([A⁻]/[HA]), where [A⁻] is the concentration of formate and [HA] is the concentration of formic acid.

-

4.0 = 3.75 + log₁₀([HCOO⁻]/[HCOOH])

-

log₁₀([HCOO⁻]/[HCOOH]) = 0.25

-

[HCOO⁻]/[HCOOH] = 10⁰.²⁵ ≈ 1.778

-

Since [HCOO⁻] + [HCOOH] = 0.1 M, solve the system of equations:

-

[HCOOH] ≈ 0.036 M

-

[HCOO⁻] ≈ 0.064 M

-

-

-

Preparation:

-

Sodium Formate: Weigh 0.064 mol/L * 0.1 L * 68.01 g/mol = 0.435 g of sodium formate.

-

Formic Acid: Calculate the volume of formic acid needed for 0.036 mol/L in 100 mL.

-

Mass = 0.036 mol/L * 0.1 L * 46.03 g/mol ≈ 0.166 g.

-

Volume = 0.166 g / 1.22 g/mL ≈ 0.136 mL.

-

-

Dissolve the 0.435 g of sodium formate in ~80 mL of deionized water in a beaker with a stir bar.

-

Carefully add the 0.136 mL of formic acid to the solution.

-

Transfer the solution to a 100 mL volumetric flask.

-

Use the pH meter to check the pH. Adjust carefully with dilute formic acid or sodium hydroxide (B78521) if necessary.

-

Bring the final volume to 100 mL with deionized water.

-

Caption: Workflow for preparing a formate buffer solution.

Protocol 2: Use in Macromolecular Crystallization

Sodium formate is an effective precipitating agent for the crystallization of proteins, viruses, and other macromolecules.[8][9] It is often used in screening kits to identify initial crystallization conditions.

Materials:

-

Purified and concentrated protein sample

-

Sodium formate stock solution (e.g., 4 M)

-

Buffer solution (e.g., 0.1 M Sodium Acetate, pH 4.6)

-

Crystallization plates (e.g., 24-well sitting drop or hanging drop plates)

-

Pipettes for dispensing microliter volumes

Methodology (Vapor Diffusion - Sitting Drop):

-

Prepare Reservoir Solution: In the reservoir of a crystallization plate well, pipette a solution containing the precipitant. For example: 500 µL of 1.6 M sodium formate in 0.1 M sodium acetate, pH 4.6.[26]

-

Prepare the Drop: On the sitting drop post, mix a small volume of the protein solution with an equal volume of the reservoir solution. For example, mix 1 µL of protein with 1 µL of the reservoir solution.

-

Seal the Well: Carefully seal the well with clear tape or a cover slip to create a closed system.

-

Equilibration: Water vapor will slowly diffuse from the drop (which has a lower precipitant concentration) to the reservoir (which has a higher concentration). This slowly increases the concentration of both protein and precipitant in the drop, ideally leading to the formation of well-ordered crystals.

-

Incubation and Observation: Store the plate in a stable temperature environment and observe periodically under a microscope for crystal growth over several days to weeks.

-

Optimization: If initial crystals are small or of poor quality, conditions can be optimized by systematically varying the concentrations of sodium formate, protein, and pH.[26]

Protocol 3: Use as a Cryoprotectant for X-ray Diffraction

In structural biology, sodium formate can be used to protect protein crystals from damage caused by the formation of ice crystals when they are flash-cooled in liquid nitrogen for X-ray diffraction experiments.[1][4] These experiments are typically conducted at 100 K (-173 °C) to minimize radiation damage.[5]

Methodology:

-

Prepare Cryoprotectant Solution: Prepare a solution containing the components of the mother liquor (the solution the crystal grew in) supplemented with a high concentration of sodium formate. The final concentration of sodium formate needed can range from 20% up to its saturation limit, and must be determined empirically.

-

Crystal Soaking: Using a small nylon loop, carefully transfer the protein crystal from its growth drop into a drop of the cryoprotectant solution.

-

Soak Time: Allow the crystal to soak for a short period (e.g., 10-60 seconds). The goal is to allow the sodium formate to diffuse into the crystal's solvent channels without damaging the crystal lattice.

-

Flash-Cooling: Quickly remove the loop and crystal from the cryoprotectant solution and plunge it directly into liquid nitrogen. The high concentration of sodium formate forms a vitrified (glass-like) state instead of crystalline ice, preserving the crystal's integrity.

-

Data Collection: The frozen crystal is then transferred to the X-ray diffractometer for data collection at cryogenic temperatures.

Safety and Handling

Sodium formate is generally considered to have low toxicity and is not classified as a hazardous substance according to GHS/CLP regulations.[6][17][27] However, it can be a mild irritant to the skin, eyes, and respiratory tract, particularly as a fine dust.[5][14][20][28]

-

Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[17] Avoid generating dust.[29]

-

Storage: Sodium formate is hygroscopic and should be stored in a cool, dry place in a tightly sealed container to prevent clumping.[6][10][22][29]

-

Disposal: Disposal should be carried out according to official local regulations.[17][29] It is readily biodegradable.[17]

References

- 1. SODIUM FORMATE - Ataman Kimya [atamanchemicals.com]

- 2. Sodium Formate - Jam Group Company [jamgroupco.com]

- 3. nbinno.com [nbinno.com]

- 4. Sodium formate - Wikipedia [en.wikipedia.org]

- 5. chemicals.co.uk [chemicals.co.uk]

- 6. jiuanchemical.com [jiuanchemical.com]

- 7. amilamaterial.com [amilamaterial.com]

- 8. A comparison of salts for the crystallization of macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A comparison of salts for the crystallization of macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jiuanchemical.com [jiuanchemical.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. Sodium formate | 141-53-7 [chemicalbook.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. nuvestchem.com [nuvestchem.com]

- 15. jiuanchemical.com [jiuanchemical.com]

- 16. chemiis.com [chemiis.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. sodium formate [chemister.ru]

- 19. jiuanchemical.com [jiuanchemical.com]

- 20. nexchem.co.uk [nexchem.co.uk]

- 21. researchgate.net [researchgate.net]

- 22. Sodium formate - Sciencemadness Wiki [sciencemadness.org]

- 23. nbinno.com [nbinno.com]

- 24. jiuanchemical.com [jiuanchemical.com]

- 25. koyonchem.com [koyonchem.com]

- 26. researchgate.net [researchgate.net]

- 27. carlroth.com [carlroth.com]

- 28. chemicalbook.com [chemicalbook.com]

- 29. sidleychem.com [sidleychem.com]

An In-Depth Technical Guide to the Hygroscopic Nature of Sodium Formate in Experiments

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic nature of sodium formate (B1220265), a critical consideration in its handling, storage, and application in experimental settings, particularly within the pharmaceutical industry. This document details the underlying principles of hygroscopicity, outlines experimental protocols for its determination, presents relevant data, and discusses the implications for research and drug development.

Introduction to the Hygroscopic Nature of Sodium Formate

Sodium formate (HCOONa) is the sodium salt of formic acid, appearing as a white, crystalline powder.[1] It is known to be hygroscopic, meaning it readily attracts and absorbs moisture from the surrounding atmosphere.[1][2] This property progresses to deliquescence, where the solid will absorb enough atmospheric moisture to dissolve and form a liquid solution.[2]

The hygroscopic behavior of sodium formate is a significant factor in various applications. In the pharmaceutical industry, moisture uptake can affect the stability, dissolution rate, and efficacy of active pharmaceutical ingredients (APIs) and formulations.[3] For instance, sodium formate is used in the manufacturing of some antibiotics and for the treatment of certain skin conditions.[4] Understanding its interaction with water vapor is crucial for ensuring product quality and shelf-life. Its hygroscopicity is also leveraged in applications such as runway de-icing, where its ability to absorb moisture and lower the freezing point of water is advantageous.[5][6]

This guide will delve into the quantitative aspects of sodium formate's hygroscopicity, providing the necessary data and methodologies for its accurate assessment in a laboratory setting.

Quantitative Analysis of Hygroscopicity

The hygroscopic nature of a substance can be quantified through several key parameters, primarily the Critical Relative Humidity (CRH) and the moisture sorption isotherm.

Critical Relative Humidity (CRH)

The CRH is the specific relative humidity (RH) at which a solid substance begins to absorb a significant amount of moisture from the air at a given temperature.[7] Below the CRH, the material remains relatively dry. At or above the CRH, the substance will continue to absorb water until a saturated solution is formed.[7]

Table 1: Solubility and Estimated Critical Relative Humidity (CRH) of Sodium Formate at 20°C

| Parameter | Value | Reference |

| Solubility in water at 20°C | 97.2 g / 100 g H₂O | [2] |

| Molar Mass of Sodium Formate | 68.01 g/mol | [2] |

| Molar Mass of Water | 18.02 g/mol | |

| Moles of Sodium Formate | 1.429 mol | |

| Moles of Water | 5.549 mol | |

| Mole Fraction of Water (X_w) | 0.795 | |

| Estimated CRH (a_w x 100%) | ~79.5% |

Note: This is an estimated value. The actual CRH can be influenced by factors such as impurities and crystalline form.

Moisture Sorption Isotherm

A moisture sorption isotherm is a graphical representation of the relationship between the moisture content of a material and the equilibrium relative humidity (ERH) at a constant temperature.[8] For a deliquescent solid like sodium formate, the isotherm is expected to show minimal moisture uptake at low to moderate RH, followed by a sharp increase in moisture content as the RH approaches the CRH.

Since a specific experimental moisture sorption isotherm for sodium formate is not publicly available, a representative Type III isotherm, characteristic of crystalline and soluble solids, is depicted below.

Caption: Representative Type III moisture sorption isotherm for a deliquescent solid like sodium formate.

Experimental Protocols for Determining Hygroscopicity

Accurate determination of the hygroscopic properties of sodium formate is essential for its proper use in research and development. The following are detailed methodologies for key experiments.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled, time-varying relative humidity at a constant temperature.[9]

Experimental Workflow:

Caption: Experimental workflow for Dynamic Vapor Sorption (DVS) analysis.

Methodology:

-

Sample Preparation: Accurately weigh 10-20 mg of finely ground sodium formate powder into a sample pan.

-

Instrument Setup: Place the sample pan in a DVS instrument. Set the temperature to the desired value (e.g., 25°C).

-

Drying: Dry the sample in the instrument under a stream of dry nitrogen (0% RH) until a stable mass is achieved. This establishes the dry mass of the sample.

-

Sorption: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, allow the sample to equilibrate until the rate of mass change is below a specified threshold (e.g., <0.002% per minute).

-

Desorption: After reaching the maximum RH, decrease the humidity in a similar stepwise manner back to 0% RH, allowing for equilibration at each step.

-

Data Analysis: The instrument's software records the mass change at each RH step. This data is used to plot the moisture sorption and desorption isotherms. The CRH can be identified as the RH at which a sharp increase in mass is observed during the sorption phase.

Static Gravimetric Method (Saturated Salt Solutions)

This classic method involves placing a sample in a sealed chamber with a saturated salt solution that maintains a constant relative humidity.[10]

Experimental Workflow:

Caption: Workflow for the static gravimetric method using saturated salt solutions.

Methodology:

-

Preparation of Humidity Chambers: Prepare a series of sealed chambers (e.g., desiccators) each containing a saturated solution of a different salt to create a range of constant relative humidities. (See Table 2 for examples).

-

Sample Preparation: Accurately weigh several samples of dried sodium formate into pre-weighed containers.

-

Equilibration: Place one sample in each humidity chamber. Store the chambers in a constant temperature environment (e.g., a 25°C incubator).

-

Gravimetric Measurement: Periodically remove the samples and quickly weigh them. Return them to their respective chambers promptly to minimize exposure to ambient conditions. Continue this process until the mass of each sample becomes constant, indicating that equilibrium has been reached.

-

Data Analysis: Calculate the moisture content of each sample at equilibrium. Plot the equilibrium moisture content against the relative humidity of the corresponding salt solution to construct the moisture sorption isotherm.

Table 2: Saturated Salt Solutions and their Corresponding Relative Humidities at 25°C

| Salt | Relative Humidity (%) |

| Lithium Chloride (LiCl) | 11.3 |

| Magnesium Chloride (MgCl₂) | 32.8 |

| Potassium Carbonate (K₂CO₃) | 43.2 |

| Magnesium Nitrate (Mg(NO₃)₂) | 52.9 |

| Sodium Bromide (NaBr) | 57.7 |

| Sodium Chloride (NaCl) | 75.3 |

| Potassium Chloride (KCl) | 84.3 |

| Potassium Sulfate (K₂SO₄) | 97.3 |

Implications for Drug Development and Research

The hygroscopic nature of sodium formate has several important implications for its use in scientific research and drug development:

-

Handling and Storage: Sodium formate must be stored in well-sealed containers in a controlled, low-humidity environment to prevent caking and deliquescence, which can make accurate weighing and dispensing difficult.[11]

-

Formulation Development: When used as an excipient or API, its hygroscopicity can impact the physical and chemical stability of the final drug product. It may be necessary to incorporate desiccants into the packaging or to develop formulations that are less sensitive to moisture.

-

Analytical Testing: The water content of sodium formate should be carefully monitored as it can affect the results of various analytical tests.

-

Manufacturing Processes: High humidity during manufacturing processes involving sodium formate can lead to handling and processing issues, such as poor powder flow and agglomeration.

Conclusion

Understanding and quantifying the hygroscopic nature of sodium formate is paramount for its effective and reliable use in experimental and developmental settings. The experimental protocols detailed in this guide, namely Dynamic Vapor Sorption and the static gravimetric method, provide robust means for characterizing its moisture sorption behavior. While specific experimental data for sodium formate's CRH and moisture sorption isotherm are not widely published, the estimation from solubility data provides a valuable starting point for researchers. By carefully considering its hygroscopicity, scientists and drug development professionals can mitigate potential issues related to stability, handling, and performance, thereby ensuring the integrity and reproducibility of their work.

References

- 1. researchgate.net [researchgate.net]

- 2. skpharmteco.com [skpharmteco.com]

- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 4. WATER ACTIVITY DETERMINATION: A COLLABORATIVE STUDY OF DIFFERENT METHODS | Semantic Scholar [semanticscholar.org]

- 5. Dynamic Vapour Sorption | Laboratoire Sciences et Méthodes Séparatives [labsms.univ-rouen.fr]

- 6. news-medical.net [news-medical.net]

- 7. scispace.com [scispace.com]

- 8. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 9. jiuanchemical.com [jiuanchemical.com]

- 10. makhillpublications.co [makhillpublications.co]

- 11. Calculating the critical relative humidity from the solubility of electrolyte according to extended non-random two liquid model. | Semantic Scholar [semanticscholar.org]

A Technical Guide to Sodium Formate as a Buffering Agent

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fundamental principles of sodium formate (B1220265) as a buffering agent. It covers the core chemical mechanisms, quantitative data for buffer preparation, and detailed experimental protocols for buffer synthesis and characterization, designed for professionals in scientific research and pharmaceutical development.

Core Principles of the Formate Buffer System

Sodium formate (HCOONa), the sodium salt of formic acid (HCOOH), functions as a buffering agent by establishing an equilibrium between a weak acid (formic acid) and its conjugate base (the formate ion). This equilibrium allows the solution to resist significant changes in pH upon the addition of small amounts of strong acids or bases.

The primary equilibrium reaction in an aqueous solution is:

HCOOH + H₂O ⇌ H₃O⁺ + HCOO⁻

Formic acid is a weak acid with a pKa of approximately 3.75 at 25°C.[1][2] This pKa value is the pH at which the concentrations of the undissociated acid (HCOOH) and the conjugate base (HCOO⁻) are equal. The optimal buffering range for a sodium formate buffer is therefore centered around this pH, typically from pH 2.75 to 4.75.[3]

Mechanism of Action

The buffering action is a direct consequence of Le Châtelier's principle.

-

Addition of Acid (H⁺): When a strong acid is introduced, the excess hydronium ions (H₃O⁺) are neutralized by the formate ions (HCOO⁻), shifting the equilibrium to the left to form more formic acid. This consumption of H⁺ ions prevents a sharp drop in the solution's pH.[4]

-

Addition of Base (OH⁻): When a strong base is added, the hydroxide (B78521) ions (OH⁻) react with formic acid (HCOOH). This reaction forms water and the formate ion (HCOO⁻), thus consuming the added OH⁻ and preventing a sharp increase in pH.[4]

The diagram below illustrates this dynamic equilibrium.

The Henderson-Hasselbalch Equation

The pH of a formate buffer solution can be accurately estimated using the Henderson-Hasselbalch equation.[5][6][7] This equation provides the mathematical relationship between pH, pKa, and the molar concentrations of the conjugate base and weak acid.

pH = pKa + log ( [HCOO⁻] / [HCOOH] )

Where:

-

[HCOO⁻] is the molar concentration of the formate ion (the conjugate base).

-

[HCOOH] is the molar concentration of formic acid (the weak acid).

This equation is fundamental for calculating the quantities of acid and conjugate base required to prepare a buffer solution of a desired pH.[7]

Quantitative Data for Buffer Preparation

The precise preparation of a sodium formate buffer requires accurate quantitative data. The following tables summarize the key parameters.

pKa of Formic Acid at Various Temperatures

The pKa of formic acid is dependent on temperature. The following data is derived from the empirical equation: pKa = –57.528 + 2773.9/T + 9.1232 ln(T), where T is the absolute temperature in Kelvin.[8]

| Temperature (°C) | Temperature (K) | pKa Value |

| 25 | 298.15 | 3.75 |

| 30 | 303.15 | 3.76 |

| 37 | 310.15 | 3.77 |

| 40 | 313.15 | 3.78 |

| 50 | 323.15 | 3.81 |

Table 1: Temperature dependence of the pKa for formic acid.

Molar Ratios for Target pH Values (at 25°C)

Using the Henderson-Hasselbalch equation with a pKa of 3.75, the required molar ratio of conjugate base ([HCOO⁻]) to weak acid ([HCOOH]) can be calculated for a specific pH.

| Desired pH | Required Molar Ratio ([HCOO⁻] / [HCOOH]) |

| 3.00 | 0.18 |

| 3.25 | 0.32 |

| 3.50 | 0.56 |

| 3.75 | 1.00 |

| 4.00 | 1.78 |

| 4.25 | 3.16 |

| 4.50 | 5.62 |

Table 2: Molar ratios of formate to formic acid required to achieve a specific buffer pH at 25°C.

Buffer Capacity (β)

Buffer capacity is a measure of a buffer's resistance to pH change upon the addition of an acid or base.[9] It is defined as the moles of strong acid or base required to change the pH of one liter of the buffer solution by one unit. The capacity is maximal when pH = pKa and is directly proportional to the total buffer concentration.

The buffer capacity can be calculated using the following equation:

β = 2.303 * ( [H⁺][OH⁻] / ([H⁺] + [OH⁻]) ) + 2.303 * ( C_total * Ka * [H⁺] / (Ka + [H⁺])² )

Where:

-

C_total is the total molar concentration of the buffer components ([HCOOH] + [HCOO⁻]).

-

Ka is the acid dissociation constant of formic acid (≈ 1.77 x 10⁻⁴ at 25°C).[2]

-

[H⁺] is the hydronium ion concentration.

For practical purposes, a higher total buffer concentration (C_total) results in a higher buffer capacity.[10]

Experimental Protocols

Protocol for Preparation of a Sodium Formate Buffer

This protocol details the preparation of 1 liter of a 0.1 M sodium formate buffer at pH 4.0 (25°C).

Materials:

-

Formic acid (~90% purity, density ~1.2 g/mL)

-

Sodium hydroxide (NaOH) pellets

-

Calibrated pH meter

-

1 L volumetric flask

-

Magnetic stirrer and stir bar

-

Graduated cylinders and pipettes

-

Deionized water

Methodology:

-

Calculate Required Moles:

-

From Table 2, a pH of 4.0 requires a [HCOO⁻]/[HCOOH] ratio of 1.78.

-

Total moles = 0.1 M * 1 L = 0.1 moles.

-

Let x = moles of HCOOH. Then 1.78x = moles of HCOO⁻.

-

x + 1.78x = 0.1 => 2.78x = 0.1 => x = 0.036 moles of HCOOH.

-

Moles of HCOO⁻ = 0.1 - 0.036 = 0.064 moles.

-

-

Prepare Solutions (Method A: Using Formic Acid and NaOH):

-

This method generates the sodium formate in situ.

-

Total formic acid needed = 0.1 moles.

-

Molar mass of HCOOH = 46.03 g/mol . Mass needed = 0.1 mol * 46.03 g/mol = 4.603 g.

-

Volume of formic acid = Mass / Density = 4.603 g / 1.2 g/mL ≈ 3.84 mL.

-

Molar mass of NaOH = 40.00 g/mol . Mass needed to generate 0.064 moles of formate = 0.064 mol * 40.00 g/mol = 2.56 g.

-

-

Mixing and pH Adjustment:

-

Add approximately 800 mL of deionized water to the 1 L volumetric flask.

-

Carefully add 3.84 mL of formic acid to the water.

-

Dissolve 2.56 g of NaOH pellets in a separate beaker with a small amount of deionized water (this reaction is exothermic) and allow it to cool.

-

Slowly add the cooled NaOH solution to the formic acid solution in the volumetric flask while stirring.

-

Place the calibrated pH meter probe into the solution and monitor the pH.

-

Adjust the pH to 4.00 by dropwise addition of a concentrated NaOH solution (if pH is too low) or formic acid (if pH is too high).

-

Once the target pH is stable, add deionized water to bring the final volume to the 1 L mark. Mix thoroughly.

-

Protocol for Experimental Determination of Buffer Capacity

This protocol determines the buffer capacity of the prepared 0.1 M sodium formate buffer (pH 4.0).

Materials:

-

Prepared 0.1 M sodium formate buffer

-

Standardized 0.1 M HCl solution

-

Standardized 0.1 M NaOH solution

-

Calibrated pH meter

-

Two 50 mL burettes

-

250 mL beaker

-

Magnetic stirrer and stir bar

Methodology:

-

Setup:

-

Pipette 100 mL of the prepared formate buffer into the 250 mL beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH meter electrode in the solution. Record the initial pH.

-

-

Titration with Strong Acid (HCl):

-

Fill a burette with the 0.1 M HCl solution.

-

Add the HCl in 0.5 mL increments. After each addition, stir the solution briefly and record the stable pH value and the total volume of HCl added.

-

Continue this process until the pH has dropped by at least one full unit (e.g., from pH 4.0 to pH 3.0).

-

-

Titration with Strong Base (NaOH):

-

Rinse the beaker and pipette 100 mL of fresh formate buffer.

-

Fill the second burette with the 0.1 M NaOH solution.

-

Repeat the titration process, adding 0.5 mL increments of NaOH and recording the pH and total volume added until the pH has increased by at least one full unit (e.g., from pH 4.0 to pH 5.0).

-

-

Calculation:

-

Plot two graphs: pH vs. Volume of HCl added, and pH vs. Volume of NaOH added.

-

From the data, determine the volume of acid (V_acid) or base (V_base) required to change the pH by exactly one unit from the initial pH.

-

Calculate the moles of added acid or base: Moles = Molarity * Volume (in L).

-

Calculate the buffer capacity (β) using the formula: β = (moles of added acid or base) / (pH change * volume of buffer in L) (For this experiment, pH change = 1 and volume of buffer = 0.1 L).

-

References

- 1. Formic acid - Wikipedia [en.wikipedia.org]

- 2. library.gwu.edu [library.gwu.edu]

- 3. PART IV: Evaluating Buffer Effectiveness - College of Science - Purdue University [purdue.edu]

- 4. csun.edu [csun.edu]

- 5. srmist.edu.in [srmist.edu.in]

- 6. wyzant.com [wyzant.com]

- 7. How to prepare pH 4 and 7 buffers from scratch without using a pH meter – Science in Hydroponics [scienceinhydroponics.com]

- 8. Temperature dependence of dissociation constants for formic acid and 2,6-dinitrophenol in aqueous solutions up to 175 °C - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

theoretical pH range of a sodium formate buffer solution

An In-Depth Technical Guide to the Theoretical pH Range of Sodium Formate (B1220265) Buffer Solutions

Introduction

Buffer solutions are critical in a vast array of chemical and biological applications, serving to maintain a stable pH environment. Their ability to resist significant pH changes upon the addition of small amounts of acids or bases is fundamental to many experimental and manufacturing processes in research, and drug development. A sodium formate buffer, which consists of a weak acid, formic acid (HCOOH), and its conjugate base, the formate ion (HCOO⁻) from sodium formate (HCOONa), is a commonly utilized buffer system.[1] This guide provides a detailed technical overview of the theoretical principles governing the effective pH range of the sodium formate buffer, methods for its preparation, and the experimental determination of its buffering capacity.

Theoretical Foundation: The Henderson-Hasselbalch Equation

The behavior of a buffer solution is quantitatively described by the Henderson-Hasselbalch equation.[2][3] This equation provides a direct relationship between the pH of the buffer, the pKa of the weak acid, and the ratio of the concentrations of the conjugate base to the weak acid.[4]

The equation is expressed as:

pH = pKa + log ( [HCOO⁻] / [HCOOH] )

Where:

-

pH : The measure of the acidity or alkalinity of the buffer solution.[5]

-

pKa : The negative logarithm of the acid dissociation constant (Ka) of the weak acid. For formic acid, the pKa is approximately 3.75.[6][7][8]

-

[HCOO⁻] : The molar concentration of the formate ion (the conjugate base), supplied by sodium formate.

-

[HCOOH] : The molar concentration of formic acid (the weak acid).

The buffering capacity of a solution is at its maximum when the pH is equal to the pKa, which occurs when the concentrations of the weak acid and its conjugate base are equal (log(1) = 0).[9] The effective pH range for any buffer is generally considered to be within ±1 pH unit of the pKa of the weak acid.[9][10] Within this range, the buffer can effectively neutralize both added acid and added base.[10]

Quantitative Data Summary

The theoretical characteristics of a sodium formate buffer are centered around the pKa of formic acid. This value dictates the pH range in which the buffer is most effective.

| Parameter | Value | Description |

| pKa of Formic Acid (HCOOH) | ~3.75 | The negative logarithm of the acid dissociation constant of formic acid at 25°C.[3][6][7][8] |

| Theoretical Buffer pH Range | 2.75 - 4.75 | The range in which the buffer is most effective, calculated as pKa ± 1.[9][10] |

The following table illustrates the theoretical pH of a sodium formate buffer at various ratios of the conjugate base to the weak acid, as calculated by the Henderson-Hasselbalch equation.

| Ratio of [HCOO⁻] to [HCOOH] | log([HCOO⁻]/[HCOOH]) | Theoretical pH |

| 10:1 | 1 | 4.75 |

| 5:1 | 0.7 | 4.45 |

| 1:1 | 0 | 3.75 |

| 1:5 | -0.7 | 3.05 |

| 1:10 | -1 | 2.75 |

Experimental Protocols

Preparation of a Sodium Formate Buffer Solution (Target pH ~3.75)

This protocol describes the preparation of 1 liter of a 0.1 M sodium formate buffer with a target pH of 3.75.

Materials:

-

Formic acid (HCOOH)

-

Sodium formate (HCOONa)

-

Deionized water

-

Volumetric flask (1 L)

-

Beakers

-

Graduated cylinders

-

Magnetic stirrer and stir bar

-

Calibrated pH meter

Procedure:

-

Calculate Required Moles: For a target pH equal to the pKa (3.75), equimolar concentrations of formic acid and sodium formate are required. For a 0.1 M buffer, you will need 0.1 moles of each component.

-

Weigh Sodium Formate: Weigh out the required mass of sodium formate (molar mass ≈ 68.01 g/mol ).

-

Mass = 0.1 mol * 68.01 g/mol = 6.801 g

-

-

Measure Formic Acid: Measure the required volume of formic acid (density ≈ 1.22 g/mL, molar mass ≈ 46.03 g/mol , assuming a concentration of ~98-100%).

-

Mass = 0.1 mol * 46.03 g/mol = 4.603 g

-

Volume = 4.603 g / 1.22 g/mL ≈ 3.77 mL

-

-

Dissolution: Add approximately 800 mL of deionized water to a 1 L beaker. Place the beaker on a magnetic stirrer.

-

Combine Components: Carefully add the weighed sodium formate to the water and stir until fully dissolved. Then, slowly add the measured volume of formic acid to the solution.

-

Final Volume: Transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure a complete transfer. Add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.

-

Homogenization: Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.

pH Measurement and Verification

Procedure:

-

pH Meter Calibration: Calibrate the pH meter using standard buffer solutions of known pH (e.g., pH 4.00 and 7.00).

-

Measurement: Transfer a sample of the prepared sodium formate buffer into a clean beaker. Immerse the calibrated pH electrode in the solution.

-

Equilibration and Reading: Allow the pH reading to stabilize before recording the value.

-

Adjustment (if necessary): If the measured pH deviates from the target pH, it can be adjusted by adding small amounts of a concentrated formic acid solution to lower the pH or a concentrated sodium formate solution to raise the pH.

Visualizations

Henderson-Hasselbalch Equilibrium

Caption: Logical flow of the Henderson-Hasselbalch equation for the formate buffer.

Experimental Workflow for Buffer Preparation and Verification

Caption: Workflow for preparing and verifying a sodium formate buffer solution.

References

- 1. Sodium formate - Wikipedia [en.wikipedia.org]

- 2. Use the Henderson–Hasselbalch equation to calculate the pH - McMurry 8th Edition Ch 17 Problem 71 [pearson.com]

- 3. Video: Henderson-Hasselbalch Equation [jove.com]

- 4. Henderson Hasselbalch Equation- Estimating the pH of Buffers [turito.com]

- 5. goldbio.com [goldbio.com]

- 6. Formic acid - Wikipedia [en.wikipedia.org]

- 7. proprep.com [proprep.com]

- 8. library.gwu.edu [library.gwu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Buffer solution - Wikipedia [en.wikipedia.org]

The Role of Sodium Formate in the Cryopreservation of Biological Samples: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryopreservation is a cornerstone of modern biomedical research and clinical applications, enabling the long-term storage of valuable biological materials. While traditional cryoprotectants like dimethyl sulfoxide (B87167) (DMSO) and glycerol (B35011) are widely used, their inherent cytotoxicity necessitates the exploration of alternative agents. Sodium formate (B1220265), a simple organic salt, has emerged as a potential cryoprotectant, particularly due to its low toxicity and its function as a non-penetrating cryoprotective agent. This technical guide provides an in-depth analysis of the function of sodium formate in the cryopreservation of biological samples, summarizing available quantitative data, detailing experimental considerations, and visualizing key mechanisms and workflows.

Introduction to Cryopreservation and the Need for Novel Cryoprotectants

Cryopreservation is the process of preserving cells, tissues, and organs at sub-zero temperatures, typically in liquid nitrogen (-196°C), to halt biological activity and maintain their viability for extended periods. The primary challenge in cryopreservation is mitigating the lethal effects of ice crystal formation, which can cause mechanical damage to cellular structures, and the detrimental consequences of increased solute concentrations, leading to osmotic stress and cell dehydration.[1]

Cryoprotective agents (CPAs) are essential for successful cryopreservation. They are broadly categorized as penetrating or non-penetrating. Penetrating CPAs, such as DMSO and glycerol, enter the cell and protect intracellular components, while non-penetrating CPAs remain in the extracellular space, protecting the cell by osmotic dehydration.[2][3] Despite their efficacy, conventional CPAs can be toxic to cells.[1][3] This has spurred research into less toxic and more effective cryoprotective strategies, including the use of alternative compounds like sodium formate.

Sodium Formate: A Non-Penetrating Cryoprotectant

Sodium formate (HCOONa) is the sodium salt of formic acid. It is a white, crystalline powder that is highly soluble in water. In the context of cryopreservation, sodium formate is classified as a non-penetrating cryoprotectant.[2] Its primary mechanism of action is to increase the osmolarity of the extracellular solution. This creates an osmotic gradient that draws water out of the cells before freezing, thereby reducing the amount of intracellular water available to form damaging ice crystals.[2][3]

Mechanism of Action

The cryoprotective effect of sodium formate is primarily attributed to its colligative properties and its influence on the biophysics of water during freezing.

-

Osmotic Dehydration: By increasing the extracellular solute concentration, sodium formate induces controlled cell dehydration, which is a critical step in preventing intracellular ice formation.[2][3]

-

Freezing Point Depression: Like other solutes, sodium formate depresses the freezing point of the extracellular solution, reducing the temperature at which ice crystals begin to form.

-

Ice Crystal Growth Inhibition: While not extensively studied for sodium formate specifically, some salts are known to inhibit the growth and recrystallization of ice crystals, which is a major source of damage during thawing.[4][5] Further research is needed to fully characterize this property for sodium formate.

dot

Quantitative Data on Sodium Formate in Cryopreservation

Direct quantitative data on the efficacy of sodium formate in the cryopreservation of viable biological samples such as cells and tissues is limited in the current scientific literature. Most available data pertains to its use in the cryoprotection of protein crystals for X-ray crystallography. However, studies on the cytotoxicity of sodium formate on cell lines provide valuable insights into its potential concentration limits for cryopreservation protocols.

Table 1: Minimal Cryoprotectant Concentration of Sodium Formate for Hen Egg-White Lysozyme (B549824) (HEWL) Crystals

| pH | Minimal Concentration for Cryoprotection (M) |

| 4.5 | 2.5 |

| 5.5 | 2.0 |

| 6.5 | 1.5 |

| 7.5 | 1.5 |

| 8.5 | 2.0 |

| 9.5 | 2.5 |

| Data adapted from a study on the cryoprotection of protein crystals.[6] |

Table 2: Cytotoxicity of Sodium Formate on 661W Photoreceptor Cells

| Concentration (mM) | Treatment Time (h) | Cell Viability (%) |

| 15 | 24 | 78.5 |

| 30 | 24 | 60.4 |

| 60 | 24 | ~40 |

| 120 | 24 | ~20 |

| Data extracted from a study on sodium formate-induced apoptosis.[7] |

Experimental Protocols and Considerations

While specific, validated protocols for using sodium formate in the cryopreservation of various biological samples are not widely published, a general protocol can be conceptualized based on its properties as a non-penetrating cryoprotectant. It is often used in combination with a penetrating CPA to achieve optimal protection.

General Experimental Workflow for Cryopreservation

dot

Example Protocol: Cryopreservation of a Mammalian Cell Line Using a Combination of Sodium Formate and a Penetrating CPA

This hypothetical protocol is for research purposes and requires optimization for specific cell types.

Materials:

-

Healthy, log-phase mammalian cell culture

-

Base culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS) or other protein source

-

Penetrating CPA (e.g., DMSO or glycerol)

-

Sodium Formate (reagent grade)

-

Cryovials

-

Controlled-rate freezing container

Protocol:

-

Preparation of Cryopreservation Medium:

-

Prepare a 2x concentrated cryopreservation solution. For a final concentration of 5% DMSO and 0.5 M Sodium Formate, this would be 10% (v/v) DMSO and 1.0 M Sodium Formate in base culture medium with 20% (v/v) FBS.

-

Filter-sterilize the solution.

-

-

Cell Preparation:

-

Harvest cells and determine cell viability and count. Viability should be >90%.

-

Centrifuge the cell suspension and resuspend the cell pellet in cold base culture medium to a concentration of 2x the desired final cell density (e.g., 2 x 10^6 cells/mL for a final density of 1 x 10^6 cells/mL).

-

-

Addition of Cryoprotectant:

-

Slowly add an equal volume of the 2x cryopreservation medium to the cell suspension while gently mixing. This gradual addition helps to minimize osmotic shock.

-

-

Equilibration:

-

Incubate the cell suspension at room temperature for 15-30 minutes to allow for cell dehydration.

-

-

Freezing:

-

Aliquot the cell suspension into cryovials.

-

Place the vials in a controlled-rate freezing container that provides a cooling rate of approximately -1°C per minute.

-

Place the container in a -80°C freezer for at least 4 hours, or overnight.

-

-

Storage:

-

Transfer the cryovials to a liquid nitrogen storage tank for long-term preservation.

-

-

Thawing:

-

Rapidly thaw the cryovial in a 37°C water bath.

-

Immediately transfer the cell suspension to a larger volume of pre-warmed culture medium to dilute the CPAs.

-

-

Post-Thaw Processing:

-

Centrifuge the cells to remove the cryopreservation medium.

-

Resuspend the cell pellet in fresh, pre-warmed culture medium and transfer to a culture vessel.

-

Assess cell viability and attachment (for adherent cells) after 24 hours.

-

Signaling Pathways Associated with Sodium Formate

While research on signaling pathways affected by sodium formate in the context of cryopreservation is scarce, a study on photoreceptor cells has shown that sodium formate can induce apoptosis and autophagy through the c-Jun N-terminal kinase (JNK) signaling pathway.[7] This suggests that at cytotoxic concentrations, sodium formate can activate stress-response pathways leading to programmed cell death. The relevance of this pathway at the concentrations and temperatures used for cryopreservation is yet to be determined, but it highlights a potential area for further investigation to optimize cryopreservation protocols by inhibiting these pathways.

dot

Conclusion and Future Directions

Sodium formate presents an intriguing alternative or supplement to traditional cryoprotectants due to its low toxicity and its function as a non-penetrating CPA. Its primary mechanism of inducing osmotic dehydration is a well-established principle for preventing intracellular ice formation. However, the lack of comprehensive studies on its application for the cryopreservation of viable biological samples is a significant gap in the literature.

Future research should focus on:

-

Systematic evaluation of sodium formate's efficacy for various cell types (e.g., stem cells, immune cells, primary cells) and tissues, including quantitative assessment of post-thaw viability and function.

-

Optimization of cryopreservation protocols that incorporate sodium formate, both as a sole agent and in combination with other CPAs.

-

In-depth investigation into its mechanisms of action, including its potential role in inhibiting ice recrystallization and its effects on cell membrane stability.

-

Elucidation of the cellular signaling pathways activated during cryopreservation with sodium formate to develop strategies for mitigating cryoinjury.

By addressing these research questions, the full potential of sodium formate as a valuable tool in the field of cryopreservation can be realized, offering safer and more effective methods for the long-term storage of critical biological materials.

References

- 1. Cryoprotectant Toxicity: Facts, Issues, and Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cryoprotectants (Chapter 4) - Fertility Cryopreservation [cambridge.org]

- 3. Cryopreservation: An Overview of Principles and Cell-Specific Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ice recrystallization inhibition activity in bile salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cryoprotection properties of salts of organic acids: a case study for a tetragonal crystal of HEW lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

The Role of Sodium Formate in Protein Crystallization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the use of sodium formate (B1220265) as a precipitating agent in the initial investigation of protein crystallization. Sodium formate, the sodium salt of formic acid, has proven to be a valuable tool in the crystallographer's arsenal, contributing to the successful crystallization of a variety of macromolecules. This document provides a comprehensive overview of its properties, its application in crystallization screening, and detailed protocols for its use.

Introduction to Sodium Formate in Protein Crystallization

Protein crystallization is a critical step in determining the three-dimensional structure of proteins via X-ray crystallography. The process relies on inducing a supersaturated state of the protein solution, leading to the formation of a well-ordered crystal lattice. The choice of precipitating agent is a key variable in this empirical process.

Sodium formate (HCOONa) is a small organic salt that has been successfully employed as a precipitant in protein crystallization. It is thought to function primarily through a "salting out" effect, where the salt ions compete with the protein for water molecules. This reduces the protein's solubility, driving it out of solution and, under the right conditions, into a crystalline state.

Properties of Sodium Formate

Understanding the physicochemical properties of sodium formate is essential for its effective use in crystallization experiments.

| Property | Value | Reference |

| Molecular Formula | HCOONa | [1] |

| Molecular Weight | 68.01 g/mol | [1] |

| Appearance | White crystalline powder | [1][2] |

| Solubility in Water | Highly soluble | [2][3] |

| Crystal System | Monoclinic | [1][3][4] |

| pH of Aqueous Solution | Approximately 7 (neutral) | [2] |

| Hygroscopicity | Slightly hygroscopic | [2] |

Sodium formate's high solubility in water allows for the preparation of high-concentration stock solutions, which are often required for crystallization screening.[2][3] Its neutral pH in solution means that it typically does not significantly alter the pH of the buffered protein solution, although the final pH of the crystallization drop should always be considered.[2][5]

Efficacy of Sodium Formate as a Precipitant

Comparative studies have shown sodium formate to be a moderately successful precipitating agent. In a study screening 23 different macromolecules, sodium formate was found to be as effective as sodium acetate (B1210297), sodium tartrate, and the commonly used ammonium (B1175870) sulfate.[6][7]

| Precipitant | Number of Proteins Crystallized (out of 23) | Success Rate (%) |

| Sodium Malonate | 19 | 82.6 |

| Sodium Formate | 11 | 47.8 |

| Sodium Acetate | 11 | 47.8 |

| Sodium Tartrate | 11 | 47.8 |

| Ammonium Sulfate | 11 | 47.8 |

Data adapted from a comparative study on salts in macromolecular crystallization.[6][8]

While not as universally successful as sodium malonate in this particular study, sodium formate's effectiveness is on par with other widely used precipitants, making it a valuable component of any initial crystallization screen.[6][9]

Experimental Protocols

Preparation of Sodium Formate Stock Solutions

A high-concentration stock solution of sodium formate is required for crystallization screening. A 4 M stock solution is a common starting point.

Materials:

-

Sodium formate (reagent grade)

-

Ultrapure water

-

Sterile filter (0.22 µm)

-

Sterile storage container

Protocol:

-

To prepare 100 ml of a 4 M sodium formate solution, weigh out 27.20 g of sodium formate.

-

Add the sodium formate to a beaker with approximately 70 ml of ultrapure water.

-

Stir with a magnetic stir bar until the sodium formate is completely dissolved.

-

Transfer the solution to a 100 ml graduated cylinder and add ultrapure water to a final volume of 100 ml.

-

Sterile filter the solution using a 0.22 µm filter into a sterile container.

-

Store the stock solution at room temperature. Solutions of sodium formate are generally stable and do not show significant pH changes over time when stored properly.[5]

Initial Screening using the Vapor Diffusion Method

The hanging drop and sitting drop vapor diffusion methods are the most common techniques for initial crystallization screening.

Materials:

-

Purified and concentrated protein solution (typically 5-20 mg/ml)

-

Sodium formate stock solution (e.g., 4 M)

-

Crystallization plates (24- or 96-well)

-

Coverslips (for hanging drop)

-

Pipettes and tips

Protocol (Sitting Drop):

-

Pipette 50-100 µl of the reservoir solution (containing a specific concentration of sodium formate) into the reservoir of a crystallization plate well.

-

In the sitting drop post, pipette 1 µl of the protein solution.

-

Pipette 1 µl of the reservoir solution into the protein drop.

-

Carefully seal the well to ensure a closed system for vapor equilibration.

-

Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

A common starting condition for an initial screen could be 2.0 M sodium formate in the reservoir, buffered with 0.1 M sodium acetate at pH 4.6.[10]

Optimization of Crystallization Conditions

Once initial crystals or promising "hits" (e.g., microcrystals, crystalline precipitate) are obtained, the conditions must be optimized to produce larger, single, diffraction-quality crystals. This typically involves systematically varying the concentrations of the protein, precipitant, and the pH.

Example Optimization Strategy:

If an initial hit is found at 2.0 M sodium formate and pH 4.6, a grid screen can be set up where the sodium formate concentration is varied from 1.6 M to 2.4 M in 0.2 M increments, and the pH is varied from 4.2 to 5.0 in 0.2 pH unit increments.

Visualization of Experimental Workflows and Principles

Logical Flow of Protein Crystallization Screening

The following diagram illustrates the general workflow from a purified protein to the identification of initial crystallization conditions.

The Principle of Supersaturation in Crystallization

This diagram illustrates the theoretical principle of achieving supersaturation, which is the driving force for crystallization. The process starts with a protein solution in an undersaturated state. Through vapor diffusion, the concentration of both the protein and the precipitant (sodium formate) increases, moving the solution into a supersaturated state where nucleation and crystal growth can occur.

Conclusion

Sodium formate is a valuable and effective precipitant for the initial screening and optimization of protein crystallization conditions. Its favorable physical and chemical properties, combined with a proven track record of success with a range of macromolecules, make it an essential component of the crystallographer's toolkit. By systematically applying the protocols and understanding the principles outlined in this guide, researchers can effectively utilize sodium formate to increase their chances of obtaining high-quality protein crystals for structural analysis.

References

- 1. Sodium Formate - Jam Group Company [jamgroupco.com]

- 2. Sodium formate | 141-53-7 [chemicalbook.com]

- 3. jiuanchemical.com [jiuanchemical.com]

- 4. Sodium formate - Wikipedia [en.wikipedia.org]

- 5. Predicting the Effect of Chemical Factors on the pH of Crystallization Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A comparison of salts for the crystallization of macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A comparison of salts for the crystallization of macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. hamptonresearch.com [hamptonresearch.com]

Sodium Formate as a Mobile Phase Additive in Chromatography: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practical applications of sodium formate (B1220265) as a mobile phase additive in liquid chromatography (LC), with a particular focus on its utility in mass spectrometry (MS)-coupled techniques. We will delve into its chemical properties, its role in various chromatographic modes, and its impact on analyte detection and quantification. This document is intended to serve as a valuable resource for chromatographers seeking to optimize their separation and detection strategies.

Introduction to Sodium Formate in Chromatography

Sodium formate, the sodium salt of formic acid, is a versatile and increasingly popular mobile phase additive in modern liquid chromatography. Its unique properties as a buffering agent, an ion-pairing agent in some contexts, and its compatibility with mass spectrometry make it a valuable tool for chromatographers. It is particularly useful in the analysis of polar and ionizable compounds, which are often challenging to retain and resolve using traditional reversed-phase chromatography.

Chemical and Physical Properties

Understanding the fundamental properties of sodium formate is crucial for its effective application in chromatography.

| Property | Value | Significance in Chromatography |

| Chemical Formula | HCOONa | Simple ionic compound. |

| Molar Mass | 68.01 g/mol | Important for preparing solutions of known molarity. |

| pKa of Formic Acid | ~3.75 | The formate ion acts as a buffer in the pH range of approximately 2.75 to 4.75, allowing for pH control of the mobile phase.[1] |

| Solubility | Highly soluble in water, limited solubility in organic solvents like acetonitrile. | This property is a key consideration in mobile phase preparation, especially in HILIC where high organic solvent concentrations are used.[2] |

| Volatility | Non-volatile salt | While the formate ion is part of a volatile buffer system (formic acid/formate), sodium formate itself is a non-volatile salt. This is a critical consideration for LC-MS applications where volatile mobile phases are required to prevent source contamination.[3] |

| UV Cutoff | Formate-containing buffers have a UV cutoff around 210 nm. | This allows for detection at low UV wavelengths, which is beneficial for analytes lacking strong chromophores at higher wavelengths. |

Role and Applications in Different Chromatographic Modes

Sodium formate can be employed in various LC modes to enhance separations. Its function can vary depending on the stationary phase chemistry and the nature of the analytes.

Reversed-Phase Chromatography (RP-HPLC)

In reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase, sodium formate primarily functions as a buffering agent to control the mobile phase pH. For ionizable analytes, pH control is critical to ensure consistent retention and peak shape. By maintaining a pH below the pKa of acidic compounds or above the pKa of basic compounds, their ionization can be suppressed, leading to increased retention on the nonpolar stationary phase.

For the separation of basic compounds that are protonated at acidic pH, the formate anion can also act as a weak ion-pairing reagent, forming a neutral ion pair that has better retention on the C18 column. This can lead to improved peak shape and resolution.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for the separation of polar and hydrophilic compounds. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a water-miscible organic solvent, typically acetonitrile, and a small amount of aqueous buffer. Sodium formate, often in combination with formic acid, is a commonly used buffer in HILIC mobile phases. Its good solubility in water/acetonitrile mixtures makes it a suitable choice.

In HILIC, the salt concentration of the mobile phase can influence the thickness of the water layer on the stationary phase, thereby affecting analyte retention. An increase in salt concentration can sometimes lead to an increase in retention for some analytes.

Impact on Mass Spectrometry (MS) Detection

The use of sodium formate as a mobile phase additive has significant implications for LC-MS analysis.

Adduct Formation

One of the most notable effects of using sodium-containing mobile phase additives is the formation of sodium adducts ([M+Na]+) in the electrospray ionization (ESI) source. While this can sometimes be advantageous for detecting compounds that do not readily protonate, it can also lead to a split in the analyte signal between the protonated molecule ([M+H]+) and the sodium adduct, potentially reducing the sensitivity for the primary ion of interest and complicating data interpretation. The propensity for sodium adduct formation is analyte-dependent.

Mass Accuracy Calibration

A significant and highly beneficial application of sodium formate in LC-MS is its use for external or post-run mass calibration, particularly with time-of-flight (TOF) mass spectrometers. Sodium formate clusters, Na(HCOONa)n, form readily in the ESI source and provide a series of ions with known mass-to-charge ratios (m/z) across a wide mass range.[4] This allows for highly accurate mass measurements, which is crucial for the confident identification of unknown compounds in applications like metabolomics.[5]

Experimental Protocols

While specific chromatographic conditions are highly dependent on the analytes and the column used, the following sections provide general guidance and a starting point for method development using sodium formate.

Preparation of a 10 mM Sodium Formate Buffer (pH ~3.5)

This protocol describes the preparation of a common mobile phase buffer.

Materials:

-

Sodium formate (HPLC grade or higher)

-

Formic acid (LC-MS grade)

-

HPLC-grade water

-

Volumetric flask (1 L)

-

pH meter

Procedure:

-

Weigh out 0.68 g of sodium formate.

-

Dissolve the sodium formate in approximately 800 mL of HPLC-grade water in a 1 L volumetric flask.

-

Slowly add formic acid dropwise while monitoring the pH with a calibrated pH meter until the desired pH of ~3.5 is reached.

-

Add HPLC-grade water to the 1 L mark.

-

Mix the solution thoroughly.

-

Filter the buffer through a 0.22 µm or 0.45 µm membrane filter before use to remove any particulates.

Example HPLC Method for Basic Compounds

This is a generic starting point for the separation of basic analytes using a sodium formate buffer.

| Parameter | Condition |

| Column | C18, 2.1 x 100 mm, 2.7 µm |

| Mobile Phase A | 10 mM Sodium Formate, pH 3.5 in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B in 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 2 µL |

| Detection | UV at 254 nm or MS |

Data Presentation: Quantitative Comparison of Mobile Phase Additives

| Mobile Phase Additive | Typical Concentration | Effect on Retention Time (Basic Analytes) | Peak Asymmetry (Basic Analytes) | MS Signal Intensity ([M+H]+) |

| Formic Acid | 0.1% | Moderate | Often shows tailing | Good |

| Ammonium (B1175870) Formate | 10-20 mM | Can increase retention compared to formic acid alone | Generally improves peak shape | Good |

| Sodium Formate | 10-20 mM | Similar to or slightly higher than ammonium formate | Can improve peak shape | Good, but potential for [M+Na]+ adducts |

| Trifluoroacetic Acid (TFA) | 0.1% | Strong retention | Excellent peak shape | Significant ion suppression |

Troubleshooting

Common issues encountered when using sodium formate and their potential solutions are outlined below.

| Problem | Potential Cause | Suggested Solution |

| Peak Tailing (especially for basic compounds) | Secondary interactions with residual silanols on the stationary phase. Inadequate buffering capacity. | Optimize the mobile phase pH to be within the buffering range of formate (pH 2.75-4.75). Increase the concentration of the sodium formate buffer (e.g., to 20 mM).[4][6] |

| Poor Retention of Polar Analytes in RP-HPLC | Analytes are too polar for the stationary phase. | Consider switching to a HILIC column and mobile phase. |

| Signal Splitting in MS ( [M+H]+ and [M+Na]+ ) | Presence of sodium ions in the mobile phase. | This is an inherent property of using sodium formate. If quantification is based on the [M+H]+ ion, this can be a disadvantage. Alternatively, the [M+Na]+ adduct can be used for quantification if it is the more stable and abundant ion. |

| Precipitation of Salt in High Organic Mobile Phase | Limited solubility of sodium formate in high concentrations of organic solvent. | Ensure the buffer concentration is not too high when using high percentages of organic solvent, especially in HILIC. Prepare mobile phases by adding the aqueous buffer to the organic solvent and check for any precipitation.[2] |

Visualizations

Experimental Workflow for Method Development

The following diagram illustrates a typical workflow for developing an HPLC method using sodium formate as a mobile phase additive.

Caption: A typical workflow for HPLC method development using sodium formate.

Buffering Mechanism of the Formate/Formic Acid System

This diagram illustrates the equilibrium that allows the formate buffer to maintain a stable pH.

Caption: The buffering action of the formic acid/formate system.

Sodium Adduct Formation in ESI-MS

This diagram illustrates the formation of protonated molecules and sodium adducts in the electrospray ionization source.

Caption: Formation of protonated and sodiated analyte ions in ESI-MS.

Conclusion

Sodium formate is a valuable and versatile mobile phase additive in liquid chromatography. Its ability to provide pH control, improve peak shape for certain analytes, and its unique applications in mass spectrometry make it an essential tool for chromatographers. While the potential for sodium adduct formation in LC-MS needs to be considered, its utility for mass accuracy calibration is a significant advantage. By understanding its chemical properties and its effects on different chromatographic systems, researchers can effectively leverage sodium formate to develop robust and reliable analytical methods.

References

- 1. Mass accuracy improvement of reversed-phase liquid chromatography/electrospray ionization mass spectrometry based urinary metabolomic analysis by post-run calibration using sodium formate cluster ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nestgrp.com [nestgrp.com]

- 3. researchgate.net [researchgate.net]

- 4. uhplcs.com [uhplcs.com]

- 5. researchgate.net [researchgate.net]

- 6. gmpinsiders.com [gmpinsiders.com]

The Unseen Architect: A Technical Guide to the Fundamental Interactions of Sodium Formate with Macromolecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium formate (B1220265) (HCOONa), the sodium salt of formic acid, is a versatile and widely utilized compound in various scientific and industrial applications. Within the realm of biochemistry and drug development, its interactions with macromolecules are of paramount importance, influencing protein stability, solubility, and the integrity of nucleic acids and lipid membranes. This technical guide provides an in-depth exploration of the core interactions between sodium formate and biological macromolecules. We delve into the physicochemical principles governing these interactions, present quantitative data where available, and provide detailed experimental protocols for their investigation. This document aims to serve as a comprehensive resource for researchers seeking to understand and leverage the effects of sodium formate in their work.

Core Principles of Interaction: The Hofmeister Series and Kosmotropic Effects

The interactions of sodium formate with macromolecules are largely governed by its position in the Hofmeister series, which ranks ions based on their ability to structure or disrupt water molecules. Sodium formate is classified as a kosmotrope , or "order-maker". Kosmotropes increase the order of the surrounding water molecules, leading to several key effects on macromolecules:

-

Enhanced Hydrophobic Interactions: By structuring the bulk water, kosmotropes like sodium formate increase the energetic penalty of solvating nonpolar surfaces. This drives hydrophobic regions of macromolecules to associate with each other, promoting protein folding and stability.

-

Preferential Hydration: Kosmotropes are generally excluded from the immediate hydration shell of proteins. This phenomenon, known as preferential hydration, leads to an increase in the surface tension of water at the protein-water interface, which further stabilizes the compact, native state of the protein.

-

"Salting-Out" Effect: At high concentrations, the strong interactions of kosmotropic salts with water molecules reduce the amount of "free" water available to solvate macromolecules. This decreased solubility can lead to the precipitation of proteins from solution, a phenomenon widely used in protein purification.

The following diagram illustrates the general principle of kosmotropic and chaotropic effects on protein stability.

Interactions with Proteins

Sodium formate's interactions with proteins are multifaceted, leading to stabilization, precipitation, and cryoprotection. These effects are critical in various applications, from protein purification to structural biology.

Protein Stabilization and Precipitation

As a kosmotrope, sodium formate enhances the stability of proteins in solution by promoting a more compact, folded state. At higher concentrations, this same property leads to the "salting-out" effect, causing proteins to precipitate. This is a widely used technique for concentrating and purifying proteins.[1] The efficiency of precipitation depends on factors such as protein concentration, temperature, pH, and the specific properties of the protein itself.[2]

Quantitative Data Outlook:

While specific binding affinity data for sodium formate to a wide range of proteins is not extensively documented, the overall effect on stability and solubility can be quantified. The following table outlines the types of quantitative data that can be obtained through various experimental techniques to characterize these interactions.

| Parameter | Description | Typical Range/Units | Experimental Technique(s) |

| Precipitation Concentration (Cp) | The concentration of sodium formate required to achieve a certain percentage of protein precipitation. | M (molar) | Spectrophotometry (turbidity), SDS-PAGE |

| Melting Temperature (Tm) | The temperature at which 50% of the protein is denatured. An increase in Tm in the presence of sodium formate indicates stabilization. | °C or K | Differential Scanning Calorimetry (DSC), Circular Dichroism (CD) Spectroscopy |

| Gibbs Free Energy of Unfolding (ΔGu) | The change in free energy associated with protein unfolding. An increase in ΔGu signifies stabilization. | kcal/mol or kJ/mol | DSC, Chemical Denaturation Assays |

| Enthalpy of Unfolding (ΔHu) | The change in enthalpy upon protein unfolding. | kcal/mol or kJ/mol | DSC |

Cryoprotection in X-ray Crystallography

Sodium formate is utilized as a cryoprotectant in X-ray crystallography to prevent the formation of damaging ice crystals when protein crystals are flash-cooled to cryogenic temperatures (around 100 K).[3] By forming a vitrified (glass-like) state with the solvent, it helps to maintain the integrity of the crystal lattice and the quality of the resulting diffraction data.[4]

The process of selecting an effective cryoprotectant is often empirical and involves screening various concentrations. The following workflow outlines a typical procedure for cryoprotectant screening.

Interactions with Nucleic Acids

The interaction of sodium formate with nucleic acids (DNA and RNA) is primarily electrostatic and is influenced by its effect on the surrounding water molecules. The negatively charged phosphate (B84403) backbone of nucleic acids interacts with the sodium cations (Na⁺).

-

Stabilization of the Double Helix: The presence of cations like Na⁺ shields the electrostatic repulsion between the negatively charged phosphate groups on opposite strands of the DNA double helix.[5] This shielding stabilizes the duplex structure, leading to an increase in the melting temperature (Tm), which is the temperature at which 50% of the double-stranded DNA dissociates into single strands.[6][7]

-